Trans-4-Bromo-L-proline Stereochemical Identity: Physical Constant Differentiation from cis-4-Bromo-L-proline
The trans-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid isomer is unequivocally distinguishable from its cis-(2S,4S) diastereomer via specific optical rotation and melting point values. In the foundational stereospecific synthesis of both isomers, the trans isomer was obtained as a distinct crystalline entity with a defined specific rotation, while the cis isomer exhibited a substantially different optical rotation value, reflecting the distinct spatial arrangement of the bromine substituent relative to the pyrrolidine ring plane [1]. This physical constant differentiation provides an orthogonal quality control parameter beyond NMR spectroscopy for confirming stereochemical integrity upon procurement [1].
| Evidence Dimension | Specific optical rotation ([α]D) and melting point |
|---|---|
| Target Compound Data | trans-4-bromo-L-proline: specific rotation and melting point values reported in synthetic characterization; crystalline solid at room temperature |
| Comparator Or Baseline | cis-4-bromo-L-proline: distinct specific rotation value (magnitude and/or sign) consistent with different stereochemical configuration |
| Quantified Difference | Measurable, distinct optical rotation values enabling stereochemical discrimination; values differ between trans and cis isomers |
| Conditions | Stereospecific synthesis via SN2 displacement from 4-hydroxy-L-proline derivatives; characterization by polarimetry and melting point determination |
Why This Matters
Procurement decisions for stereochemically defined building blocks require orthogonal analytical confirmation of diastereomeric purity; optical rotation provides a rapid, cost-effective verification distinct from chromatographic methods.
- [1] Andreatta, R. H., Nair, V., Robertson, A. V., & Simpson, W. R. J. (1967). Synthesis of the cis and trans isomers of 4-Chloro-L-proline, 4-Bromo-L-proline, and 4-Amino-L-proline. Australian Journal of Chemistry, 20(7), 1493-1509. View Source
